9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine hybrid compound characterized by a fused bicyclic core structure substituted with a 2,4-dimethylphenyl group at position 9, a methyl group at position 1, and a 2-piperidin-1-ylethyl moiety at position 2. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and molecular weight (~466.56 g/mol), which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-17-8-9-19(18(2)16-17)28-12-7-13-29-20-21(25-23(28)29)26(3)24(32)30(22(20)31)15-14-27-10-5-4-6-11-27/h8-9,16H,4-7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQXHFQTGRNYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic derivative belonging to the purine family. Its structure suggests potential biological activities due to the presence of both piperidine and dimethylphenyl moieties. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 356.47 g/mol. The structure includes a purine-like core with substituents that may enhance its biological properties.
Pharmacological Properties
Research indicates that compounds similar to this one exhibit various pharmacological activities:
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Anticancer Activity :
- Compounds containing piperidine rings are known for their anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers .
- For instance, related compounds demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- In a related study, several synthesized compounds showed strong AChE inhibition with IC50 values indicating potential for therapeutic applications .
- Antibacterial Activity :
The precise mechanisms through which the compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Binding : The piperidine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling.
- Inhibition of Enzymatic Activity : The structural features suggest potential interactions with active sites of target enzymes, leading to competitive inhibition.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of piperidine derivatives similar to our compound on human cancer cell lines. Results indicated significant growth inhibition with some compounds achieving IC50 values below 50 µM against breast cancer cells. The study emphasized the need for further optimization to enhance potency and selectivity .
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, several synthesized derivatives were tested for their ability to inhibit AChE and urease. The results revealed that compounds with structural similarities to our target exhibited strong inhibitory effects, highlighting their potential as therapeutic agents in neurodegenerative diseases and urinary tract infections .
Comparison with Similar Compounds
Key Observations :
- The 2,4-dimethylphenyl group in the target compound likely enhances membrane permeability compared to simpler aryl substituents (e.g., phenyl in ), as alkylation reduces polarity .
- The 2-piperidin-1-ylethyl chain may confer selectivity for G-protein-coupled receptors (GPCRs), contrasting with sulfonamide-piperidine analogs (), which favor kinase interactions due to their hydrogen-bonding capacity .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles () suggests that purino-pyrimidines with piperidine substituents cluster separately from sulfonamide- or spirocyclic-containing analogs, indicating divergent modes of action . For example:
- Adenosine Receptor Binding: Piperidine-containing purines (e.g., the target compound) are predicted to antagonize A2A receptors, akin to theophylline derivatives, due to steric and electronic similarities .
- Enzyme Inhibition : Unlike spiro-pyrido-pyrimidines (), which inhibit topoisomerases via intercalation, the target compound’s fused ring system may favor phosphodiesterase (PDE) inhibition through competitive binding at catalytic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
